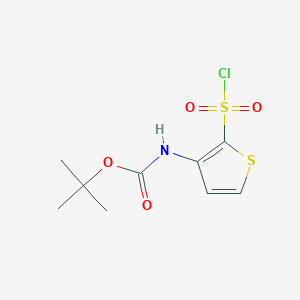
N-(2-chlorosulfonylthiophène-3-yl)carbamate de tert-butyle
Vue d'ensemble
Description
tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate: is an organic compound with the molecular formula C₉H₁₂ClNO₄S₂ and a molecular weight of 297.78 g/mol . It is a solid powder, typically stored at 4°C to maintain its stability . This compound is known for its use in various chemical reactions and research applications due to its unique structure and reactivity.
Applications De Recherche Scientifique
Biology and Medicine: The compound’s derivatives are explored for their biological activities, including potential use as enzyme inhibitors or in drug development .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and intermediates for various applications .
Mécanisme D'action
Target of Action
This compound is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
As a reagent, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
Given its use in organic synthesis, it can be inferred that it may be involved in various biochemical reactions, depending on the specific context of its use .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would depend on the specific conditions of the reaction and the nature of the other compounds present .
Result of Action
The molecular and cellular effects of tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate’s action would depend on the specific context of its use . As a reagent in organic synthesis, its primary effect would be the formation of new compounds .
Action Environment
The action, efficacy, and stability of tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . It should be stored at -20℃, away from light, and under inert gas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(chlorosulfonyl)thiophene under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves scaling up the reaction while ensuring safety and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions, altering the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbamate derivatives, while oxidation and reduction reactions can modify the thiophene ring.
Comparaison Avec Des Composés Similaires
- tert-butyl N-[2-(chlorosulfonyl)phenyl]carbamate
- tert-butyl N-[2-(chlorosulfonyl)pyridyl]carbamate
Uniqueness: tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl and pyridyl analogs . This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
IUPAC Name |
tert-butyl N-(2-chlorosulfonylthiophen-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S2/c1-9(2,3)15-8(12)11-6-4-5-16-7(6)17(10,13)14/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFJYKJZFAOKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


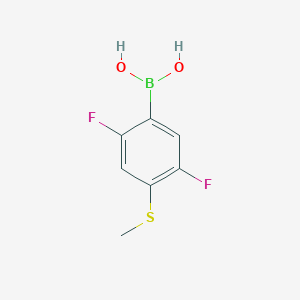
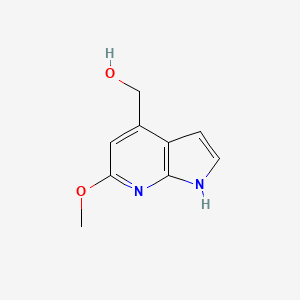
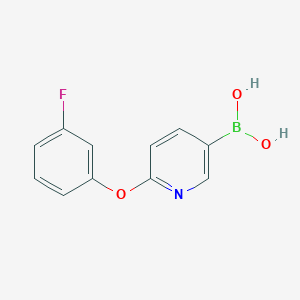
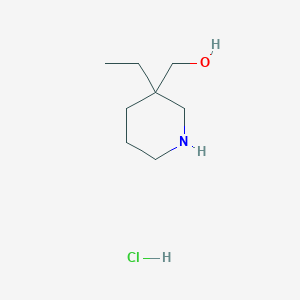
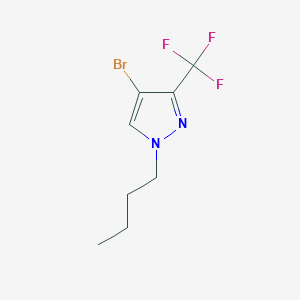
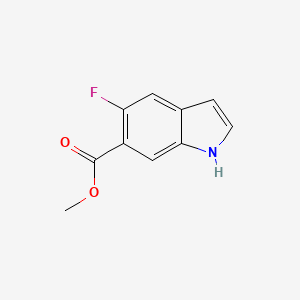
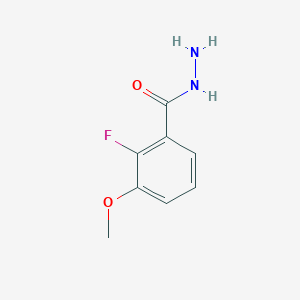

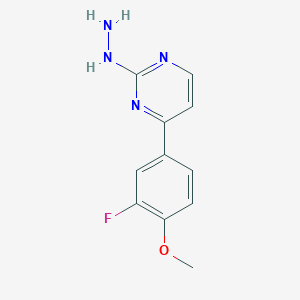
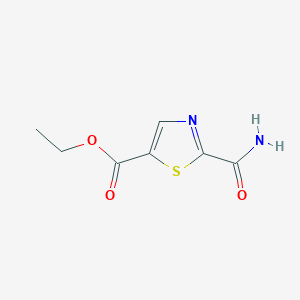
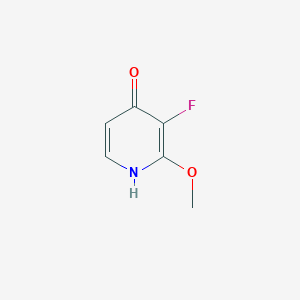

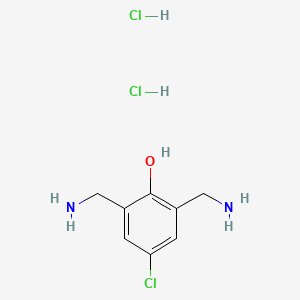
![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)
